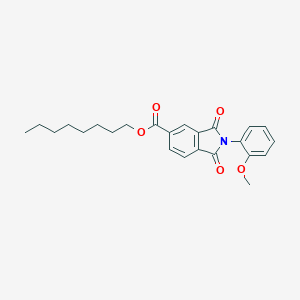
Octyl 4-(5,6-dichloro-1,3-dioxoisoindol-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl 4-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of an octyl ester group attached to a benzoate moiety, which is further substituted with a 5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl group. The molecular formula of this compound is C23H23Cl2NO4, and it has a molecular weight of 448.35 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 4-(5,6-dichloro-1,3-dioxoisoindol-2-yl)benzoate typically involves the esterification of 4-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid with octanol. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Octyl 4-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Octyl 4-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural properties make it useful in studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Octyl 4-(5,6-dichloro-1,3-dioxoisoindol-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 4-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid
- 4-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid methyl ester
- 4-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid decyl ester
Uniqueness
Octyl 4-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate stands out due to its octyl ester group, which imparts unique solubility and reactivity properties compared to its analogs. This makes it particularly valuable in applications requiring specific hydrophobicity and stability .
Properties
Molecular Formula |
C23H23Cl2NO4 |
|---|---|
Molecular Weight |
448.3 g/mol |
IUPAC Name |
octyl 4-(5,6-dichloro-1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C23H23Cl2NO4/c1-2-3-4-5-6-7-12-30-23(29)15-8-10-16(11-9-15)26-21(27)17-13-19(24)20(25)14-18(17)22(26)28/h8-11,13-14H,2-7,12H2,1H3 |
InChI Key |
CEOUOPJIPHACFF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[4-(benzyloxy)phenyl]-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]hexanamide](/img/structure/B342214.png)

![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(4-methoxyphenyl)hexanamide](/img/structure/B342223.png)

![2-(2-benzoyl-4-chlorophenyl)-5-{[2-(2-benzoyl-4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B342226.png)

![N-(5-{[(4-methylphenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B342231.png)


